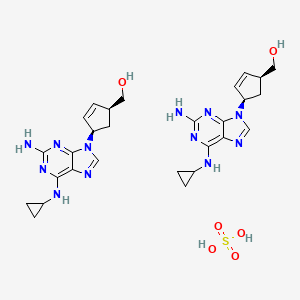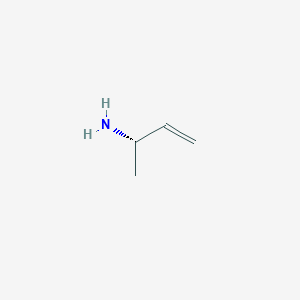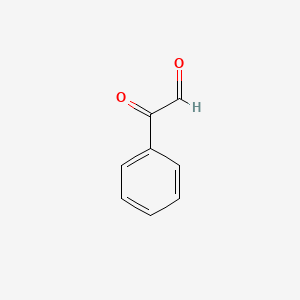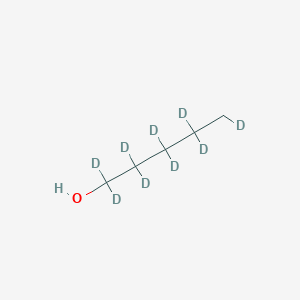
diethoxy(ethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethoxy(ethyl)silane is an organosilicon compound with the molecular formula C6H16O2Si. It is a colorless liquid that is used in various chemical processes and industrial applications. The compound is known for its reactivity and ability to form siloxane bonds, making it valuable in the synthesis of silicone-based materials .
Vorbereitungsmethoden
Diethoxy(ethyl)silane can be synthesized through several methods. One common synthetic route involves the ethoxylation of ethyltrichlorosilane. This reaction typically occurs in the presence of a catalyst such as a tertiary amine or a metal halide. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of an inert solvent like toluene .
Industrial production methods for this compound often involve the hydrolysis and condensation of tetraethoxysilane. This process can be catalyzed by acids or bases and typically occurs at elevated temperatures. The resulting product is then purified through distillation or other separation techniques .
Analyse Chemischer Reaktionen
Diethoxy(ethyl)silane undergoes various chemical reactions, including:
Hydrolysis and Condensation: In the presence of water, this compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Oxidation: this compound can be oxidized to form silanols and siloxanes.
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Wissenschaftliche Forschungsanwendungen
Diethoxy(ethyl)silane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of diethoxy(ethyl)silane primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxane bonds. These reactions are often catalyzed by acids or bases and can lead to the formation of complex siloxane structures .
Vergleich Mit ähnlichen Verbindungen
Diethoxy(ethyl)silane can be compared with other similar compounds, such as:
Tetraethoxysilane (TEOS): TEOS is a widely used precursor in the synthesis of silica and silicate materials.
Hexaethoxydisiloxane (HEDS): HEDS is another organosilicon compound that undergoes hydrolysis and condensation to form cyclic siloxane structures.
Octaethoxytrisiloxane (OETS): OETS also undergoes hydrolysis and condensation to form various cyclic siloxane structures.
This compound is unique in its ability to form both linear and cyclic siloxane structures, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
13175-88-7 |
|---|---|
Molekularformel |
C6H16O2Si |
Molekulargewicht |
148.27554 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









